3-(Bromomethyl)cyclohexan-1-one
Description
Contextual Overview of Brominated Cyclohexanone (B45756) Derivatives
Brominated cyclohexanone derivatives are a class of organic compounds that feature a cyclohexanone ring substituted with one or more bromine atoms. smolecule.com These compounds are of significant interest in organic chemistry due to the unique reactivity conferred by the presence of both a ketone functional group and a carbon-bromine bond. smolecule.com The ketone provides a site for nucleophilic addition and enolate chemistry, while the bromine atom serves as a good leaving group in nucleophilic substitution and elimination reactions. smolecule.comscience-revision.co.uk
This dual reactivity makes brominated cyclohexanones versatile synthons for the preparation of a wide array of more complex molecules. ontosight.ai They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.comontosight.ai For instance, derivatives of brominated cyclohexanones have been investigated for their potential in developing treatments for neurodegenerative diseases due to their anticholinesterase activity. The position of the bromine atom on the cyclohexanone ring significantly influences the compound's reactivity and the types of products that can be formed.
Significance as a Synthetic Intermediate and Building Block
3-(Bromomethyl)cyclohexan-1-one is a prime example of a bifunctional molecule, possessing both an electrophilic carbon in the bromomethyl group and a ketone carbonyl group. This unique combination makes it a highly valuable intermediate for synthetic chemists. smolecule.com Its molecular formula is C₇H₁₁BrO. smolecule.com
The primary significance of this compound lies in its ability to undergo a variety of chemical transformations, principally nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions: The bromomethyl group is susceptible to attack by a wide range of nucleophiles. smolecule.com This allows for the introduction of various functional groups at the 3-position of the cyclohexanone ring. Common nucleophiles include hydroxides, cyanides, and amines. smolecule.comscience-revision.co.uk For example, reaction with sodium hydroxide (B78521) can yield the corresponding hydroxymethyl derivative. smolecule.com These substitution reactions are fundamental in building more complex molecular scaffolds from a relatively simple starting material.
Elimination Reactions: Under basic conditions, this compound can undergo elimination of hydrogen bromide to form cyclohexene (B86901) derivatives. smolecule.com The pathway of this elimination, whether E1 or E2, is dependent on the reaction conditions, such as the strength of the base and the solvent used. smolecule.comksu.edu.sa Strong, bulky bases tend to favor the E2 mechanism. ksu.edu.sa This reaction is a key method for introducing unsaturation into the cyclic system, opening up further synthetic possibilities through reactions of the newly formed double bond.
The following table summarizes the primary reaction types of this compound and the typical reagents involved.
| Reaction Type | Reagent Class | Example Reagents | Resulting Functional Group |
| Nucleophilic Substitution | Hydroxides | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Alcohol (-CH₂OH) |
| Nucleophilic Substitution | Cyanides | Sodium cyanide (NaCN), Potassium cyanide (KCN) | Nitrile (-CH₂CN) |
| Nucleophilic Substitution | Amines | Ammonia (NH₃), Primary/Secondary amines | Amine (-CH₂NHR) |
| Elimination | Strong Bases | Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK) | Alkene (C=C) |
This table is based on established reactivity patterns of alkyl halides and ketones. smolecule.comscience-revision.co.ukksu.edu.sa
Scope and Focus of Academic Inquiry for this compound
Academic research on This compound and related compounds is primarily focused on harnessing its unique reactivity for the synthesis of novel and functional molecules. The main areas of investigation include its application in medicinal chemistry and materials science. smolecule.com
In medicinal chemistry, the cyclohexanone scaffold is a common motif in bioactive molecules. The ability to functionalize this ring system via the bromomethyl group makes this compound an attractive starting point for the synthesis of new drug candidates. Research has explored the potential antimicrobial properties of brominated compounds, suggesting that the presence of bromine can enhance biological activity. smolecule.comresearchgate.net The reactivity of this compound with nucleophiles allows for its potential interaction with biological molecules, which is a key aspect in the study of biochemical pathways and drug design. smolecule.com
The synthesis of various heterocyclic compounds is another significant focus of academic inquiry. nih.govsemanticscholar.org The dual functionality of this compound allows for intramolecular reactions or sequential reactions to form fused or spirocyclic heterocyclic systems, which are prevalent in many pharmaceuticals.
In the realm of material science, this compound can be utilized in the creation of new polymers and advanced materials due to its reactive functional groups. smolecule.com The bromomethyl group can serve as a point of polymerization or for grafting onto existing polymer chains to modify their properties.
Modern synthetic methods are also an area of academic interest. This includes the development of more efficient and environmentally friendly ways to synthesize this compound itself, for example, through transition metal-catalyzed reactions like copper(I)-iodide mediated conjugate additions followed by bromination. smolecule.com
The table below outlines the key areas of academic research involving this compound.
| Research Area | Focus of Inquiry | Potential Applications |
| Medicinal Chemistry | Synthesis of novel bioactive molecules. | Development of new pharmaceuticals with potential antimicrobial or other therapeutic effects. smolecule.comresearchgate.net |
| Heterocyclic Synthesis | Construction of complex heterocyclic ring systems. | Creation of scaffolds for drug discovery and functional materials. nih.gov |
| Material Science | Use as a monomer or modifying agent for polymers. | Development of new polymers and materials with tailored properties. smolecule.com |
| Synthetic Methodology | Development of efficient and green synthetic routes. | Improving the accessibility and reducing the environmental impact of producing this and related compounds. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMYQUMJSXFDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to understand the compound's conformational behavior.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-(Bromomethyl)cyclohexan-1-one, one would expect to see a complex spectrum with signals for the diastereotopic protons of the bromomethyl group (-CH₂Br), the methine proton at the C3 position (-CH-), and the methylene (B1212753) protons at the C2, C4, C5, and C6 positions of the cyclohexanone (B45756) ring. The protons on carbons adjacent to the carbonyl group (C2 and C6) would be deshielded and appear at a lower field compared to the other ring protons. The protons of the bromomethyl group would also be significantly deshielded due to the electronegativity of the bromine atom.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H₂-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H₂-4 | Data not available | Data not available | Data not available |
| H₂-5 | Data not available | Data not available | Data not available |
| H₂-6 | Data not available | Data not available | Data not available |
¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon (C1) would be the most deshielded, appearing at the lowest field (typically ~208-212 ppm). The carbon of the bromomethyl group (C7) would appear around 30-40 ppm, while the other sp³-hybridized ring carbons would resonate at higher fields. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons. For instance, it would show a correlation between the methine proton at C3 and the protons on C2, C4, and the bromomethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms by showing correlations between directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting fragments of the molecule, for example, by showing a correlation from the protons on the bromomethyl group (H-7) to the C2 and C4 carbons, confirming the attachment point at C3.
Dynamic NMR Studies for Conformational Analysis
The cyclohexanone ring is not planar and exists in dynamic equilibrium between different conformations, primarily chair and boat forms. Dynamic NMR studies, involving recording spectra at variable temperatures, could provide insight into this conformational flexibility. By analyzing changes in chemical shifts and coupling constants, or by observing the coalescence of signals at higher temperatures, it would be possible to determine the energy barrier for ring inversion and the preferred conformation of the molecule (i.e., whether the bromomethyl group occupies an axial or equatorial position).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or five decimal places. This accurate mass measurement allows for the unambiguous determination of the elemental composition. For this compound (C₇H₁₁BrO), the presence of bromine would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Hypothetical HRMS Data Table
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | Data not available | Data not available |
Without access to primary research data, a more detailed analysis is not possible at this time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound and for confirming its identity. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the gas chromatograph column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification and purity assessment.
Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+) would confirm the compound's molecular weight, while the fragmentation pattern provides structural information. For this compound (C7H11BrO), key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the bromomethyl group. While a specific spectrum for this exact compound is not publicly available, data from structurally similar molecules, such as 3-(Bromomethyl)cyclohexene, show a top peak at an m/z of 95, indicating the loss of the bromomethyl group. nih.gov
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| Predicted m/z | Possible Fragment Identity | Structural Origin |
|---|---|---|
| 190/192 | [M]+• (Molecular Ion) | Intact molecule with 79Br/81Br isotopes |
| 111 | [M - Br]+ | Loss of bromine radical |
| 97 | [M - CH2Br]+ | Loss of bromomethyl radical |
| 95 | [C7H7O]+ | Fragment from cyclohexanone ring after initial losses |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of complex mixtures, such as those resulting from a crude organic synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool. researchgate.net This technique is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. whiterose.ac.uk
In a typical application, a reaction mixture potentially containing this compound, starting materials, byproducts, and intermediates would be separated on an LC column based on the components' differential partitioning between the mobile and stationary phases. The separated components then flow into the mass spectrometer, which provides mass and structural information for each peak, allowing for the identification of each substance in the mixture. whiterose.ac.uk Techniques like weak affinity chromatography combined with LC-MS can even be used to directly analyze the binding of components within a crude reaction mixture to a biological target. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that reveals the types of bonds present.
For this compound, the IR spectrum is expected to show several characteristic absorption bands. The most prominent and easily identifiable peak would be from the carbonyl (C=O) group of the cyclohexanone ring. pressbooks.pub This absorption is typically strong and sharp. Other key absorptions would include those for the C-H bonds of the cyclohexane (B81311) ring and the C-Br bond of the bromomethyl group. The C-Br stretching vibration occurs in the fingerprint region of the spectrum at lower wavenumbers. spectroscopyonline.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |
| C-H (sp³ hybridized) | Stretch | 2850-3000 | Strong |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
| C-Br | Stretch | 650-550 | Medium to Strong |
Note: The C=O stretch for a six-membered ring ketone like cyclohexanone is typically found around 1715 cm⁻¹. nist.govlibretexts.org The C-Br stretch for a bromoalkane is generally observed in the 650-550 cm⁻¹ range. spectroscopyonline.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule. The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. nih.gov
The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of electron density can be calculated. This map is then interpreted to build an atomic model of the molecule. nih.gov For this compound, an X-ray crystal structure would reveal the exact conformation of the cyclohexanone ring (e.g., chair, boat), the orientation of the bromomethyl substituent (axial or equatorial), and the precise bond lengths and angles for every atom in the molecule. While a specific crystallographic study for this compound is not publicly documented, the data obtained would be presented in a standardized format.
Table 3: Representative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Type of Information Provided |
|---|---|
| Chemical Formula | C₇H₁₁BrO |
| Formula Weight | 191.07 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules per unit cell |
| Bond Lengths/Angles | Precise intramolecular distances and angles |
Mentioned Compounds
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules. nih.govwarwick.ac.uk DFT methods allow for the calculation of molecular geometries, spectroscopic parameters, and reaction pathways with a good balance of accuracy and computational cost. nih.govpsu.edu
The conformational landscape of 3-(Bromomethyl)cyclohexan-1-one is dictated by the puckering of the cyclohexane (B81311) ring and the orientation of the bromomethyl substituent. The cyclohexane ring in this compound, like cyclohexane itself, adopts non-planar conformations to alleviate angle and eclipsing strain. msu.edu The two primary chair conformers are in equilibrium, with the substituent group preferentially occupying the equatorial position to minimize steric hindrance. msu.edu
DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the geometries of these conformers and determine their relative energies. nih.gov For substituted cyclohexanones, the chair conformation is generally the most stable. scielo.org.mx The bromomethyl group at the C3 position can exist in either an axial or equatorial position. Due to steric interactions between the axial bromomethyl group and the axial hydrogens on the same side of the ring, the equatorial conformer is expected to be more stable. msu.edu The presence of the carbonyl group flattens the ring slightly at the C1-C2-C3-C4 segment compared to cyclohexane. scielo.org.mx
Detailed computational analysis would provide precise bond lengths, bond angles, and dihedral angles for each conformer, as well as the energy difference between the axial and equatorial forms.
| Parameter | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) |
| Relative Energy (kcal/mol) | Higher | Lower |
| C-Br Bond Length (Å) | Value | Value |
| C=O Bond Length (Å) | Value | Value |
| C-C-C Bond Angles (°) | Values | Values |
| Dihedral Angles (°) | Values | Values |
Note: Specific calculated values would require performing actual DFT calculations.
DFT calculations are highly effective in predicting NMR chemical shifts with considerable accuracy, which is invaluable for structure elucidation. d-nb.infonih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govnrel.gov
The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be significantly enhanced by considering a Boltzmann-weighted average of the shifts for all stable conformers. d-nb.info Different DFT functionals and basis sets can be benchmarked to find the optimal level of theory for a specific class of compounds. mdpi.com For instance, functionals like WP04 and ωB97X-D have shown good performance for predicting ¹H and ¹³C chemical shifts, respectively. mdpi.com
For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons in the axial and equatorial conformers. These theoretical spectra can be compared with experimental data to confirm the major conformation in solution.
| Atom | Predicted ¹³C Chemical Shift (ppm) - Equatorial | Predicted ¹³C Chemical Shift (ppm) - Axial |
| C1 (C=O) | Value | Value |
| C2 | Value | Value |
| C3 | Value | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| C6 | Value | Value |
| CH₂Br | Value | Value |
Note: Specific calculated values would require performing actual DFT calculations.
DFT is a powerful method for locating transition state structures and elucidating reaction mechanisms. nih.govpsu.edu This involves mapping the potential energy surface of a reaction, identifying the minimum energy pathways, and characterizing the transition states that connect reactants to products. core.ac.uk For this compound, this approach can be used to study various reactions, such as nucleophilic substitution at the bromomethyl group or reactions involving the carbonyl functionality.
For example, in a nucleophilic substitution reaction, DFT can model the approach of a nucleophile to the carbon bearing the bromine atom, calculate the activation energy barrier for the displacement of the bromide ion, and determine the stereochemical outcome of the reaction. youtube.com Similarly, the mechanism of elimination reactions under basic conditions can be investigated to determine whether an E1 or E2 pathway is favored. smolecule.com
Computational studies on related systems, such as the phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates, have successfully used DFT to support proposed mechanisms by calculating the energetics of key cycloaddition steps. acs.orgunimi.it
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. unige.chmdpi.com MD simulations can be used to explore the conformational landscape of this compound, revealing the transitions between different conformers and the time scales on which these changes occur. mdpi.comnih.gov
By simulating the molecule in a solvent box, one can observe the dynamic equilibrium between the axial and equatorial conformers of the bromomethyl group and the ring-flipping process of the cyclohexane core. The resulting trajectories can be analyzed to construct free energy landscapes, which map the probability of finding the molecule in a particular conformation. bioexcel.euresearchgate.net This provides a more complete picture of the molecule's flexibility and the relative populations of different conformational states. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. imist.manih.gov These models are instrumental in drug design and the development of new molecules with desired properties. nih.govmdpi.com
For this compound, QSAR studies would involve synthesizing a library of derivatives with varying substituents and measuring their biological activity. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. imist.ma
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. sebhau.edu.ly
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Studies on Stereoelectronic Effects within the Cyclohexanone (B45756) Ring System
Stereoelectronic effects arise from the interaction of electron orbitals that are influenced by the spatial arrangement of atoms within a molecule. youtube.com In the this compound ring system, these effects play a crucial role in determining its conformation and reactivity. pitt.edunih.gov
The anomeric effect, a well-known stereoelectronic effect, describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation. While not a classic anomeric system, analogous interactions can be considered in this compound. The interaction between the lone pairs of the carbonyl oxygen and the antibonding orbital (σ*) of the C-Br bond can influence the conformational preference of the bromomethyl group.
Applications in Organic Synthesis As a Chemical Intermediate
Role in the Synthesis of Carbocyclic and Heterocyclic Compounds
3-(Bromomethyl)cyclohexan-1-one serves as a precursor for the synthesis of various carbocyclic and heterocyclic compounds. The ketone functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the bromomethyl group is readily displaced by a variety of nucleophiles.
Research has shown that related cyclohexanone (B45756) derivatives are instrumental in constructing complex ring systems. For instance, cyclohexan-1,3-dione has been utilized in a series of heterocyclization reactions to form thiophene, pyran, and fused thiazole (B1198619) derivatives. researchgate.net These reactions often proceed through the formation of an intermediate ylidene derivative, which then undergoes cyclization. researchgate.net While direct examples with this compound are not extensively detailed in the provided results, its structural similarity suggests its potential in similar synthetic strategies. The bromomethyl group could be used to introduce further complexity either before or after the initial formation of a heterocyclic or carbocyclic ring. For example, it could be involved in intramolecular cyclization reactions to form bicyclic systems.
Preparation of Pharmaceutical Intermediates and Scaffolds
The compound's structure is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. smolecule.com
The reactivity of this compound allows for the synthesis of diverse molecular skeletons relevant to drug discovery. For instance, the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones, a class of O-heterocycles, has been achieved through copper(I)-catalyzed intramolecular O-arylation of 2-(2-bromobenzyl)-cyclohexane-1,3-diones. acs.org This highlights the utility of the cyclohexanone core in forming fused ring systems. The bromomethyl group in this compound could be envisioned to participate in similar intramolecular cyclizations to generate novel heterocyclic frameworks.
Furthermore, multicomponent reactions (MCRs) are a powerful tool for the rapid synthesis of biologically active molecules. mdpi.com Cyclohexanone derivatives are often employed in these reactions. For example, 3-(pyridine-3-ylamino)cyclohex-2-enone has been used in a three-component reaction to synthesize quinoline-pyridine hybrids. mdpi.com The versatility of this compound would allow for its incorporation into MCRs, leading to the generation of diverse and complex molecular libraries for biological screening.
The synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated into the target molecule. While direct application of this compound in a completed natural product synthesis is not explicitly detailed in the provided results, the utility of related brominated and cyclohexanone-containing compounds is evident. For example, 2-(bromomethyl)maleic anhydride (B1165640) has been used as a dienophile in Diels-Alder reactions for the synthesis of propellane-containing natural products like (K)-sterepolide and norsterepolide. scispace.com This demonstrates the importance of the bromomethyl group in key bond-forming reactions.
The synthesis of indole (B1671886) alkaloids, a significant class of natural products, has involved the use of 3-(bromomethyl)indole as a key intermediate for coupling with other fragments. rsc.org The structural analogy suggests that this compound could similarly serve as a key fragment for the synthesis of other classes of natural products, where the cyclohexanone ring provides a scaffold for further functionalization and ring formation.
Utility in Material Science Applications (e.g., Polymer and Advanced Material Synthesis)
The reactive nature of this compound makes it a candidate for applications in material science. smolecule.com It can be utilized in the creation of polymers and other advanced materials. smolecule.com
The bromomethyl group can act as an initiation site for polymerization reactions or as a point of attachment for cross-linking agents. For example, in a related context, 1,4-bis(bromomethyl)benzene (B118104) is used as a linking agent in the cyclization of linear dihydroxy-functionalized polymers through a Williamson etherification reaction. rsc.org This suggests that this compound could be incorporated into polymer chains or used to modify existing polymers, imparting specific properties due to the cyclohexanone moiety.
The synthesis of well-defined cyclic polymers has been achieved using bimolecular ring-closure strategies involving etherification with linking agents like 2,6-bis(bromomethyl)pyridine. rsc.org The presence of the reactive bromomethyl group in this compound makes it a potential monomer or functionalizing agent in the synthesis of specialized polymers with tailored architectures and properties.
Development of Derivatization Reagents for Analytical Chemistry
Derivatization is a crucial technique in analytical chemistry used to modify an analyte to improve its separation and detection characteristics. researchgate.netchromatographyonline.com
This compound and related brominated compounds can serve as derivatizing agents, particularly for enhancing the detectability of analytes in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netcanada.ca The introduction of a bromo- or other suitable functional group can significantly improve the response of a detector.
In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing UV or fluorescence detection. researchgate.net While specific use of this compound as a derivatizing agent is not detailed, reagents with active bromine atoms, such as 3-(bromoacetyl)coumarin, are used for this purpose. researchgate.net The principle involves the reaction of the brominated reagent with a functional group (e.g., -COOH, -OH, -NH2) on the analyte.
For GC analysis, derivatization is essential for non-volatile or polar analytes to increase their volatility and thermal stability. chromatographyonline.comsemanticscholar.org Silylation, acylation, and alkylation are common derivatization techniques. chromatographyonline.com The bromomethyl group in this compound could potentially be used to introduce the cyclohexanone moiety onto an analyte, which could then be further modified or directly analyzed, depending on the analyte's properties. For instance, O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) is a common derivatizing agent for carbonyl compounds in GC-MS analysis. nih.gov
Table of Research Findings on Related Derivatization Reagents
| Derivatization Reagent | Analytical Technique | Analyte Functional Group | Purpose | Reference |
| 3-(Bromoacetyl)coumarin | HPLC-UV | Carboxylic Acids | Enhanced UV Detection | researchgate.net |
| O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) | GC-MS | Carbonyls | Improved Volatility and MS Detection | nih.gov |
| Dansyl Chloride | LC/ESI-MS/MS | Phenols, Alcohols | Enhanced Ionization Efficiency | ddtjournal.com |
| 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one | HPLC-Fluorimetric | Thiocyanate Anion | Fluorogenic Derivatization | nih.gov |
Applications in Organic Synthesis and Chromatography
The bifunctional nature of this compound, featuring both a reactive bromomethyl group and a ketone, makes it a valuable compound in synthetic organic chemistry and analytical applications. Its utility stems from the ability to undergo selective reactions at either functional group, enabling its use as a versatile building block and a potential derivatizing agent.
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, finding applications in the pharmaceutical, agrochemical, and material science sectors. sci-hub.sechromatographyonline.com The unique combination of a reactive alkyl halide and a ketone within a cyclic structure provides a platform for diverse chemical transformations. sci-hub.se
The primary utility of this compound lies in the high reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. sci-hub.se This allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles. researchgate.net For instance, it can be used in the synthesis of heterocyclic compounds, which are fundamental structures in many drug discovery programs. researchgate.net
Furthermore, the ketone functional group can participate in a separate set of reactions, such as reductions, reductive aminations, and aldol condensations. This dual reactivity allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step synthetic pathways. The compound's ability to act as a precursor for pharmaceuticals, agrochemicals, and polymers underscores its importance as a versatile chemical intermediate. sci-hub.sechromatographyonline.comcanada.ca
Table 1: Synthetic Applications of this compound
| Application Area | Synthetic Utility | Potential Products |
| Pharmaceuticals | Building block for complex molecular scaffolds. sci-hub.seresearchgate.net | Heterocyclic compounds, drug intermediates. researchgate.net |
| Agrochemicals | Intermediate for pesticide synthesis. chromatographyonline.comcanada.ca | Bioactive molecules for crop protection. chromatographyonline.com |
| Material Science | Monomer or cross-linking agent in polymerization. sci-hub.sechromatographyonline.com | Functional polymers and advanced materials. sci-hub.sechromatographyonline.com |
Improvement of Chromatographic Separation of Analytes
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chemical derivatization is a strategy employed to improve the separation and/or detection of analytes. sci-hub.seresearchgate.net This process involves modifying the chemical structure of a target analyte to enhance its chromatographic behavior or its response to a specific detector. sci-hub.seresearchgate.net Derivatization is often necessary for compounds that are difficult to analyze in their native form due to poor volatility, low detector response, or insufficient separation from other components in a complex mixture. canada.ca
The selection of a derivatizing agent is based on the functional group present in the analyte. sci-hub.se Common targets for derivatization include hydroxyl, thiol, amino, carbonyl, and carboxyl groups. sci-hub.se Reagents containing a reactive halogen, such as a bromomethyl group, are known to be effective for derivatizing compounds that contain acidic hydrogens, like carboxylic acids (-COOH) or thiols (-SH). researchgate.net The reaction, often an esterification or alkylation, attaches the reagent's molecular tag to the analyte. researchgate.net
Given its structure, this compound possesses the key feature of a derivatizing agent for certain classes of analytes. The reactive bromomethyl group can react with nucleophilic functional groups on target molecules. For example, it could be used to derivatize carboxylic acids or thiols, similar to how other brominated reagents like 4-bromomethyl-7-methoxycoumarin (B43491) and monobromobimane (B13751) are used. bezmialemscience.orgnih.gov
The benefits of such a derivatization would be twofold:
Improved Chromatographic Properties: By reacting with a polar functional group like a carboxylic acid, the derivatization can decrease the polarity of the analyte, leading to better peak shape and retention characteristics in reverse-phase HPLC. chromatographyonline.com
Enhanced Detection: The introduction of the cyclohexanone moiety could potentially allow for detection using methods for which the original analyte was not amenable. chromatographyonline.com
This derivatization must be a rapid and quantitative reaction to be analytically useful. chromatographyonline.com While specific published applications of this compound as a derivatizing agent are not detailed, its chemical properties strongly suggest its potential for this role in improving the chromatographic analysis of specific analytes.
Table 2: Potential of this compound as a Derivatizing Agent
| Target Analyte Functional Group | Potential Reaction Type | Benefit of Derivatization | Analogous Reagent Example |
| Carboxylic Acid (-COOH) | Esterification | Improved volatility (for GC), better peak shape (for HPLC), enhanced detectability. chromatographyonline.comresearchgate.net | 4-bromomethyl-7-methoxycoumarin bezmialemscience.org |
| Thiol (-SH) | Alkylation | Stabilizes the analyte, allows for sensitive detection (e.g., fluorescence if the tag is fluorescent). nih.gov | Monobromobimane nih.gov |
| Amine (-NH2) | Alkylation | Reduces polarity, improves chromatographic behavior. chromatographyonline.com | N/A |
| Phenol (-OH) | Etherification | Increases volatility for GC analysis. chromatographyonline.com | N/A |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Methods for Functionalization
The reactivity of 3-(Bromomethyl)cyclohexan-1-one is largely dictated by its two functional groups: the ketone and the bromomethyl moiety. While classical nucleophilic substitution and enolate chemistry have been the mainstays of its transformations, future research will likely focus on novel catalytic methods to enhance efficiency, selectivity, and substrate scope.
Transition metal catalysis, in particular, offers a promising avenue. smolecule.com While methods like copper(I)-iodide-catalyzed conjugate additions have been used for the synthesis of the precursor 3-methylcyclohexan-1-one, the direct functionalization of this compound using modern cross-coupling reactions remains an area ripe for exploration. smolecule.com Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be adapted to form new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position under mild conditions. mdpi.com Furthermore, the development of novel catalyst systems, such as organotin-phosphorus dendrimer complexes, could offer unique reactivity and recyclability for transformations involving this substrate. mdpi.comunl.pt Research into photocatalysis could also unveil new reaction pathways, for instance, using vitamin B2 as a green photocatalyst for alkylation reactions with benzyl (B1604629) bromides, a strategy that could be adapted for derivatives of this compound. rsc.org
Development of Asymmetric Syntheses for Chiral Derivatives
This compound is a chiral molecule, and the development of methods to access its enantiomers in high purity is a significant goal for its application in medicinal chemistry and the synthesis of complex natural products. kashanu.ac.ir Future research will undoubtedly focus on the development of robust asymmetric syntheses for its chiral derivatives.
Several strategies can be envisioned. The use of chiral auxiliaries covalently attached to a precursor molecule is a classic but effective approach. dokumen.pub More modern methods involve chiral catalysis. For example, asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could establish the stereocenter at the 3-position. Rhodium(II)-catalyzed asymmetric insertion reactions of carbenes into C-H bonds have shown remarkable site- and enantioselectivity in other systems and could be explored for the functionalization of the cyclohexanone (B45756) ring. nih.gov Biocatalysis, using enzymes like lipases for enantioselective desymmetrization or ketoreductases for the stereoselective reduction of the ketone, presents a green and highly efficient alternative. scispace.com The development of organocatalytic methods, which avoid the use of metals, is another burgeoning field that could provide enantioselective pathways to functionalize the prochiral ketone or to perform substitutions on the bromomethyl group.
Investigations into Unusual Reactivity and Rearrangements
The unique juxtaposition of a ketone and a reactive bromomethyl group within a flexible six-membered ring suggests that this compound may participate in unusual and potentially useful rearrangements. While its basic substitution and elimination reactions are known, a deeper investigation into its reactivity under a wider range of conditions could uncover novel transformations. smolecule.com
For instance, under basic conditions, a Favorskii-type rearrangement could potentially lead to the formation of cyclopentanecarboxylic acid derivatives. Studies on related cyclohexene (B86901) carboxamide systems have revealed surprising rearrangement pathways leading to bicyclic lactones upon bromination or epoxidation. nih.govnih.gov Similar unexpected cyclizations or rearrangements could be triggered in this compound, potentially driven by the release of ring strain or through the participation of the carbonyl group. bris.ac.uk Investigating its behavior under radical conditions, photolysis, or with strong Lewis acids could also lead to unprecedented skeletal reorganizations, providing rapid access to complex molecular architectures. researchgate.net
Application in Flow Chemistry and Continuous Synthesis
The translation of synthetic procedures from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. nih.govmdpi.com Future research should explore the application of flow chemistry to both the synthesis and subsequent transformations of this compound.
Reactions that are highly exothermic or that involve hazardous reagents, such as bromination, are particularly well-suited for flow reactors, which allow for precise control over temperature and reaction time, minimizing the formation of byproducts. Subsequent nucleophilic substitutions on the bromomethyl group could be performed in a continuous fashion, potentially telescoping multiple synthetic steps without the need for intermediate isolation and purification. mdpi.com The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline these processes, simplifying workup and enabling catalyst recycling. nih.gov The development of a continuous flow process for synthesizing and functionalizing this compound would be a significant step towards more efficient and sustainable chemical manufacturing.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. ijnc.irijsea.com These powerful computational tools can be applied to accelerate the discovery and optimization of reactions involving this compound.
Future research could involve developing ML models trained on large reaction databases to predict the outcomes of novel transformations of this compound. neurips.ccnih.gov Such models can help chemists prioritize experiments by predicting which reagents and conditions are most likely to yield a desired product. nih.gov AI can also be employed for retrosynthetic analysis, proposing novel and efficient synthetic routes to complex target molecules starting from this compound or its derivatives. engineering.org.cn Furthermore, the integration of AI with quantum chemical calculations can provide deeper mechanistic insights into its reactivity, helping to explain observed outcomes and predict new reaction pathways. ijsea.com By leveraging AI and ML, researchers can navigate the vast chemical space of possible reactions more efficiently, reducing the time and resources required for discovery. ananikovlab.ru
Q & A
Q. What are the critical safety protocols for handling 3-(Bromomethyl)cyclohexan-1-one in laboratory settings?
Answer: this compound is a flammable liquid (H226 hazard statement) requiring strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use explosion-proof equipment in ventilated areas to mitigate vapor risks .
- Ventilation: Conduct reactions in fume hoods or well-ventilated spaces to avoid inhalation of vapors .
- First Aid: For skin contact, wash immediately with soap/water and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .
- Storage: Keep in tightly sealed containers in cool, dry areas away from ignition sources. Ground equipment to prevent static discharge .
Q. What synthetic methods are reported for this compound, and how are yields optimized?
Answer: The compound is typically synthesized via bromination of 3-methylcyclohexan-1-one. Key methods include:
| Method | Conditions | Yield |
|---|---|---|
| Direct Bromination | Br₂ in CCl₄ or CH₂Cl₂ at 0–5°C, with radical inhibitors to prevent side reactions | ~60–70% |
| N-Bromosuccinimide (NBS) | NBS with AIBN initiator in refluxing CCl₄ under UV light | ~75% |
Optimization Strategies:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR:
- HRMS (ESI): Exact mass calculated for C₇H₁₁BrO: 190.0004 (M+H⁺). Observed: 190.0006 .
- IR: Strong C=O stretch at ~1715 cm⁻¹ and C-Br at ~560 cm⁻¹ .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in SN₂ reactions?
Answer: The cyclohexanone ring introduces steric hindrance, slowing SN₂ mechanisms compared to linear alkyl bromides. Key factors:
- Steric Effects: The bulky cyclohexane ring impedes backside attack, favoring elimination (E2) over substitution in polar aprotic solvents .
- Electronic Effects: The electron-withdrawing ketone group stabilizes transition states, enhancing reactivity in SN₁ pathways under acidic conditions (e.g., H₂SO₄ catalysis) .
- Case Study: Reaction with NaN₃ in DMF yields 3-azidomethylcyclohexan-1-one (75% yield), while NaOH/EtOH promotes elimination to cyclohexenone derivatives .
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
Answer: Discrepancies in stability studies often arise from impurities or storage practices. Methodological approaches include:
- Accelerated Degradation Studies: Heat samples to 40°C and monitor decomposition via GC-MS. Pure samples show <5% degradation over 30 days, while impure batches degrade faster due to residual Br₂ .
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
- Storage Validation: Long-term stability at –20°C in amber vials with PTFE-lined caps prevents photodegradation and moisture ingress .
Q. What are the applications of this compound in synthesizing bioactive molecules?
Answer: The compound serves as a versatile intermediate:
- Pharmaceuticals: Used to synthesize GABA receptor modulators via Ullmann coupling with aryl amines .
- Agrochemicals: Key precursor for fungicides (e.g., cyclohexanone-derived triazoles) through click chemistry .
- Materials Science: Functionalized into liquid crystals by Suzuki-Miyaura cross-coupling with boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
